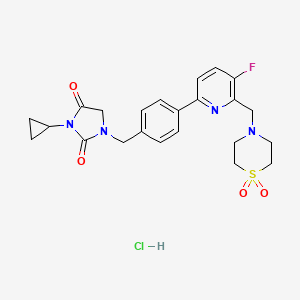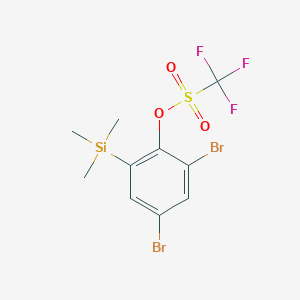![molecular formula C14H17ClN2O3 B2972916 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 540521-73-1](/img/structure/B2972916.png)
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. These prostaglandins are involved in inflammation and other processes in the body. This compound has also been used in studies of cancer, inflammation, and viral infections. It has been used to study the effects of inflammation on tumor growth and the mechanisms of viral replication.
Wirkmechanismus
Target of Action
The primary target of 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, as histamine, released in response to allergens, interacts with H1 receptors, causing symptoms of allergies .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It has a higher affinity for H1 receptors than histamine itself , which means it can outcompete histamine for binding to the receptor. By blocking the interaction of histamine with H1 receptors, the compound prevents the allergic reactions that would normally be triggered by histamine .
Biochemical Pathways
Given its role as a histamine h1 receptor antagonist, it likely impacts the pathways involved in allergic responses . By blocking the action of histamine, it could prevent the downstream effects of histamine signaling, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are characteristic of allergic reactions .
Pharmacokinetics
As a derivative of piperazine, it is likely to share some pharmacokinetic properties with other piperazine-based drugs .
Result of Action
The primary result of the action of this compound is the prevention of allergic reactions . By blocking the histamine H1 receptor, it prevents the physiological responses to histamine that result in symptoms of allergies . This includes effects at both the molecular level, such as the prevention of histamine signaling, and the cellular level, such as the prevention of histamine-induced changes in cell behavior .
Action Environment
The action of this compound, like that of all drugs, can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with the drug . .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid in laboratory experiments include its high purity and its ability to inhibit cyclooxygenase (COX) enzymes. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. The main limitation of this compound is that it is not a naturally occurring compound and is not found in the body. This means that it may not have the same effects as naturally occurring compounds and may have unexpected side effects.
Zukünftige Richtungen
The potential future directions for 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid research are numerous. It could be used in studies of inflammation, cancer, and other diseases. It could also be used to study the effects of inflammation on tumor growth and the mechanisms of viral replication. Additionally, it could be used to study the mechanisms of drug action and to develop new drugs. Finally, it could be used to study the effects of environmental toxins on the body and to develop new treatments for diseases.
Synthesemethoden
The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a multi-step reaction that involves the use of various reagents and catalysts. The first step involves the reaction of 4-chlorophenylpiperazine (4-CPP) with formaldehyde in the presence of hydrochloric acid. This reaction yields 4-[4-(4-chlorophenyl)piperazin-1-yl]-4-hydroxybutanoic acid (4-CPHBA). The second step involves the reaction of 4-CPHBA with oxalyl chloride in the presence of pyridine to yield this compound. The reaction is carried out at room temperature and can be completed in a few hours.
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIILVHSINFZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)
![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)

![2-methoxy-4,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2972838.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2972843.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2972845.png)




![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)